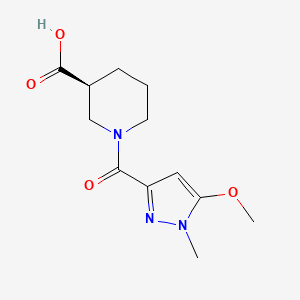![molecular formula C11H14F2N4 B6645237 2-[(3-Amino-2,2-difluoropropyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6645237.png)
2-[(3-Amino-2,2-difluoropropyl)amino]-4,6-dimethylpyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Amino-2,2-difluoropropyl)amino]-4,6-dimethylpyridine-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential in various fields. This compound is commonly referred to as AF-DX 384 and is a potent and selective antagonist for the M2 muscarinic receptor. The M2 receptor is a subtype of the muscarinic acetylcholine receptor, which is involved in various physiological processes, including heart rate regulation, smooth muscle contraction, and neurotransmitter release.
Mecanismo De Acción
AF-DX 384 is a selective antagonist for the M2 muscarinic receptor. The M2 receptor is a G protein-coupled receptor that is involved in the regulation of various physiological processes, including heart rate regulation, smooth muscle contraction, and neurotransmitter release. AF-DX 384 binds to the M2 receptor and prevents the binding of acetylcholine, which is the endogenous ligand for the receptor. This results in the inhibition of the downstream signaling pathway and the physiological processes regulated by the M2 receptor.
Biochemical and Physiological Effects
AF-DX 384 has been shown to have various biochemical and physiological effects in scientific research. In neuroscience, this compound has been shown to inhibit the release of acetylcholine and other neurotransmitters, which can lead to the modulation of synaptic plasticity and cognitive function. In cardiovascular research, AF-DX 384 has been shown to inhibit the M2 receptor-mediated regulation of heart rate and smooth muscle contraction, which can lead to the modulation of blood pressure and vascular tone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AF-DX 384 has several advantages for lab experiments, including its high selectivity for the M2 receptor and its potency as an antagonist. However, this compound also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the scientific research of AF-DX 384. In neuroscience, this compound could be used to study the role of the M2 receptor in various neurological disorders, including Alzheimer's disease and schizophrenia. In cardiovascular research, AF-DX 384 could be used to study the role of the M2 receptor in the regulation of blood pressure and vascular tone in various disease states, including hypertension and atherosclerosis. Additionally, AF-DX 384 could be used as a tool for the development of new drugs that target the M2 receptor.
Métodos De Síntesis
The synthesis of AF-DX 384 involves several steps, including the reaction of 2,4-dimethyl-3-pyridinecarbonitrile with sodium hydride to form a sodium salt, followed by the reaction with 1,3-dibromopropane to obtain 2,4-dimethyl-3-(3-bromopropyl)pyridine. This compound is then reacted with 2,2-difluoroethylamine to obtain the final product, AF-DX 384.
Aplicaciones Científicas De Investigación
AF-DX 384 has been extensively studied in scientific research due to its potential in various fields. In neuroscience, this compound has been used to study the role of the M2 receptor in the regulation of neurotransmitter release and synaptic plasticity. AF-DX 384 has also been used in cardiovascular research to study the role of the M2 receptor in heart rate regulation and smooth muscle contraction.
Propiedades
IUPAC Name |
2-[(3-amino-2,2-difluoropropyl)amino]-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N4/c1-7-3-8(2)17-10(9(7)4-14)16-6-11(12,13)5-15/h3H,5-6,15H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFLEZOYFGBKPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)NCC(CN)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine](/img/structure/B6645157.png)



![N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-5-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B6645192.png)


![1-[(2-Chloro-6-hydroxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B6645201.png)

![2-[(6-Chloropyrazin-2-yl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6645212.png)
![2-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B6645219.png)


